(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate
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Overview
Description
(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C16H15ClF3IO3S. It is commonly used as a reagent in organic synthesis due to its ability to facilitate various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-chlorophenyl)iodonium diacetate with mesitylene in the presence of trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It is commonly used in substitution reactions, where it replaces a functional group in a molecule.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds and various organic intermediates .
Scientific Research Applications
(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to facilitate various chemical transformations.
Biology: It is employed in the study of biological pathways and mechanisms due to its ability to modify biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate involves the transfer of the iodonium group to a substrate, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
- (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate
Uniqueness
(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate is unique due to its specific reactivity and ability to facilitate a wide range of chemical reactions. Its structure allows for selective modifications, making it a valuable reagent in various fields of research .
Properties
Molecular Formula |
C16H15ClF3IO3S |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H15ClI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
MPWRPWNXMQSKNQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)Cl)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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